molecular formula C17H17N5O3 B1436738 methyl {(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate CAS No. 1160226-79-8

methyl {(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate

Cat. No. B1436738
CAS RN: 1160226-79-8
M. Wt: 339.3 g/mol
InChI Key: DWSGLMLAQMGCHP-YBFXNURJSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrazole ring, an amine group, and an ester group. Pyrazoles are a type of heterocyclic aromatic organic compound, characterized by a 5-membered ring of three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the phenyl group attached to it. The amine group would likely be involved in hydrogen bonding interactions .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including reactions at the nitrogen atoms or at the carbon atoms of the ring . The presence of the ester group also opens up possibilities for reactions such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amine and ester groups could affect its solubility in different solvents .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Pyrazole-bearing compounds, such as the one , have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals . Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used in various scientific fields .

Agrochemistry

In the field of agrochemistry, pyrazole derivatives play a significant role . They are often used in the development of new agrochemicals due to their diverse chemical properties .

Coordination Chemistry

Pyrazole derivatives are also used in coordination chemistry . They can form complexes with various metals, leading to compounds with interesting properties .

Organometallic Chemistry

In organometallic chemistry, pyrazole derivatives are used to synthesize complex structures . For example, a compound was synthesized via the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate .

Antileishmanial and Antimalarial Activities

Some hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities . For example, compound 13 displayed superior antipromastigote activity . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei .

Organic Light-Emitting Structures

The combination of a Pt (II) core with organic ligands can lead to the formation of a wide variety of complexes with intriguing properties, especially cyclometalated Pt (II) complexes, which are efficient organic light-emitting structures .

Synthesis Techniques

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .

Biological Activity

The many pharmacological functions of the pyrazole moiety and different synthesis techniques were discussed . This chapter has summarized novel strategies and wide applications of pyrazole scaffold .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many pyrazole derivatives have biological activity and are used in medicinal chemistry .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. The specific hazards would depend on the compound’s properties .

Future Directions

Future research could explore the synthesis of similar compounds and their potential applications, particularly in medicinal chemistry .

properties

IUPAC Name

methyl 2-[4-[(E)-C-methyl-N-(1H-pyrazol-5-yl)carbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-11(19-14-8-9-18-20-14)16-13(10-15(23)25-2)21-22(17(16)24)12-6-4-3-5-7-12/h3-9,21H,10H2,1-2H3,(H,18,20)/b19-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSGLMLAQMGCHP-YBFXNURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=NN1)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\C1=CC=NN1)/C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl {(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl {(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate
Reactant of Route 2
methyl {(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate
Reactant of Route 3
methyl {(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate
Reactant of Route 4
methyl {(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate
Reactant of Route 5
methyl {(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate
Reactant of Route 6
methyl {(4E)-5-oxo-1-phenyl-4-[1-(1H-pyrazol-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate

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